molecular formula C16H18N2O5S B11682321 Ethyl 2-(3,4-dimethoxybenzamido)-4-methyl-1,3-thiazole-5-carboxylate

Ethyl 2-(3,4-dimethoxybenzamido)-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B11682321
M. Wt: 350.4 g/mol
InChI Key: ICLOPAWOVIDOCB-UHFFFAOYSA-N
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Description

Ethyl 2-(3,4-dimethoxybenzamido)-4-methyl-1,3-thiazole-5-carboxylate is a synthetic organic compound that belongs to the thiazole family. This compound is characterized by the presence of a thiazole ring, a benzamido group, and an ester functional group. It has garnered interest in scientific research due to its potential biological activities and applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(3,4-dimethoxybenzamido)-4-methyl-1,3-thiazole-5-carboxylate typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3,4-dimethoxybenzamido)-4-methyl-1,3-thiazole-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Hydrolysis: 2-(3,4-dimethoxybenzamido)-4-methyl-1,3-thiazole-5-carboxylic acid.

    Oxidation: Corresponding aldehydes or carboxylic acids.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-(3,4-dimethoxybenzamido)-4-methyl-1,3-thiazole-5-carboxylate is unique due to its specific combination of functional groups and its ability to inhibit tubulin polymerization. This makes it a valuable compound for anticancer research and distinguishes it from other similar compounds that may have different biological activities or mechanisms of action.

Properties

Molecular Formula

C16H18N2O5S

Molecular Weight

350.4 g/mol

IUPAC Name

ethyl 2-[(3,4-dimethoxybenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C16H18N2O5S/c1-5-23-15(20)13-9(2)17-16(24-13)18-14(19)10-6-7-11(21-3)12(8-10)22-4/h6-8H,5H2,1-4H3,(H,17,18,19)

InChI Key

ICLOPAWOVIDOCB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC(=O)C2=CC(=C(C=C2)OC)OC)C

Origin of Product

United States

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